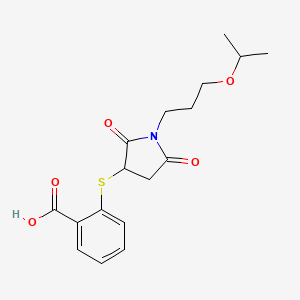

2-((1-(3-Isopropoxypropyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid

Description

Properties

IUPAC Name |

2-[2,5-dioxo-1-(3-propan-2-yloxypropyl)pyrrolidin-3-yl]sulfanylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO5S/c1-11(2)23-9-5-8-18-15(19)10-14(16(18)20)24-13-7-4-3-6-12(13)17(21)22/h3-4,6-7,11,14H,5,8-10H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCMZJEVSDNUPAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCCCN1C(=O)CC(C1=O)SC2=CC=CC=C2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((1-(3-Isopropoxypropyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid is a benzoic acid derivative with potential biological activity. Its unique structure, featuring a pyrrolidinone ring and a thioether linkage, suggests various interactions with biological systems, which could lead to therapeutic applications. This article presents a detailed overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 323.39 g/mol. The structure includes a benzoic acid moiety linked to a thioether group and a dioxopyrrolidine derivative.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 323.39 g/mol |

| CAS Number | Not specified |

The biological activity of this compound may be attributed to its ability to modulate various biochemical pathways. Compounds with similar structures have been shown to influence protein degradation pathways, such as the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP). These pathways are crucial for cellular homeostasis and have implications in aging and cancer biology .

Biological Activity Overview

Research indicates that benzoic acid derivatives can exhibit a range of biological activities including:

- Antioxidant Activity : Compounds similar to this one have demonstrated the ability to scavenge free radicals, thereby protecting cells from oxidative stress.

- Antiproliferative Effects : Studies have shown that certain benzoic acid derivatives can inhibit the growth of cancer cell lines, suggesting potential anticancer properties.

- Enzyme Modulation : The compound may interact with enzymes involved in metabolic processes, potentially influencing drug metabolism and efficacy.

Case Studies

-

Study on Antiproliferative Effects :

A study evaluated the antiproliferative activity of various benzoic acid derivatives against cancer cell lines such as Hep-G2 and A2058. The results indicated that certain derivatives could inhibit cell growth significantly without causing cytotoxicity at lower concentrations . -

Evaluation of Proteasome Activity :

Research focused on the effects of benzoic acid derivatives on proteasome and cathepsin activities in human foreskin fibroblasts. The findings suggested that these compounds enhance proteasomal activity, which is crucial for protein homeostasis in cells .

Research Findings

A summary of relevant findings regarding the biological activity of related compounds is presented in the table below:

| Compound Name | Activity Type | Observations |

|---|---|---|

| 3-chloro-4-methoxybenzoic acid | Antiproliferative | Significant inhibition in Hep-G2 cells |

| 2-hydroxybenzoic acid | Antioxidant | Effective free radical scavenger |

| 4-methylbenzoic acid | Enzyme Modulation | Enhanced proteasome activity |

Comparison with Similar Compounds

Structural and Functional Group Differences

Key analogs and their distinguishing features:

Analysis:

- Thioether vs. Thiol: Unlike the mercaptomethyl-containing analog , the thioether in the target compound reduces oxidative reactivity, enhancing metabolic stability.

- Ring Systems: The dioxopyrrolidin core may offer conformational rigidity compared to cyclopentyl or cyclohexane systems in other analogs, influencing target binding .

Pharmacokinetic and Pharmacodynamic Insights

- Solubility: The 3-isopropoxypropyl chain likely improves solubility in lipid-rich environments compared to shorter-chain analogs like the isopropyl derivative .

- Metabolism: The absence of t-butoxycarbonyl protective groups (cf. WO92/14706 compound ) implies faster metabolic activation but reduced plasma stability.

Q & A

Q. Optimization :

- Temperature control : Maintaining 0–5°C during thioether formation minimizes disulfide byproducts.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency for the isopropoxypropyl moiety .

How can researchers resolve contradictions in spectral data (e.g., NMR, IR) during structural characterization?

Advanced Research Focus

Contradictions may arise due to:

- Tautomerism : The dioxopyrrolidine ring can exhibit keto-enol tautomerism, leading to unexpected NMR signals. Use deuterated DMSO to stabilize tautomers and compare with computed spectra (DFT methods) .

- Dynamic thioether rotation : Variable-temperature NMR (e.g., 25°C to 60°C) can coalesce split signals into singlets, confirming rotational barriers .

- Complementary techniques :

What methodological approaches are recommended for evaluating the compound’s biological activity in neuroprotection or anti-inflammatory pathways?

Q. Advanced Research Focus

- In vitro enzyme inhibition assays :

- COX-2 inhibition : Measure IC₅₀ via fluorescence-based assays (e.g., Cayman Chemical Kit) using recombinant COX-2 enzymes .

- Neuroprotective screening : Use SH-SY5Y neuronal cells exposed to oxidative stress (H₂O₂), assessing viability via MTT assay .

- Molecular docking : Simulate binding to targets like NF-κB or TNF-α using AutoDock Vina, leveraging the compound’s benzoic acid and dioxopyrrolidine motifs for hydrogen bonding .

Q. Data Interpretation :

- Dose-response curves : Ensure triplicate replicates and statistical validation (e.g., ANOVA with post-hoc tests) to confirm significance .

How can researchers design experiments to analyze the compound’s stability under physiological conditions?

Q. Advanced Research Focus

- Hydrolytic stability :

- pH-dependent degradation : Incubate the compound in buffers (pH 1.2, 4.5, 7.4) at 37°C, monitoring degradation via HPLC at 0, 6, 12, and 24 hours .

- Photostability : Expose to UV light (320–400 nm) and assess decomposition using LC-MS to identify photoproducts .

- Metabolic stability : Use liver microsomes (human/rat) to evaluate cytochrome P450-mediated metabolism, quantifying parent compound depletion over time .

What computational strategies are effective for predicting the compound’s reactivity and interaction with biological targets?

Q. Advanced Research Focus

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.